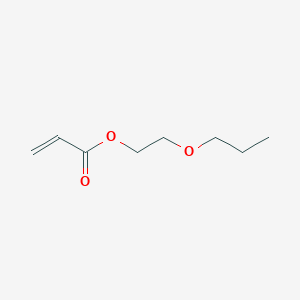
2-Propoxyethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxyethyl prop-2-enoate is an organic compound belonging to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a vinyl group (two carbon atoms double-bonded to each other) directly attached to the carbonyl carbon of the ester group . Acrylates are known for their diverse properties, including super-absorbency, transparency, flexibility, toughness, and hardness .
Preparation Methods
2-Propoxyethyl prop-2-enoate can be synthesized through various methods. One common method involves the esterification of propoxyethanol with acrylic acid under acidic conditions. The reaction typically uses sulfuric acid or p-toluenesulfonic acid as a catalyst . Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield. Another method includes the transesterification of ethyl prop-2-enoate with propoxyethanol .
Chemical Reactions Analysis
2-Propoxyethyl prop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: The vinyl group in the compound makes it susceptible to polymerization, forming polyacrylates.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can participate in electrophilic addition reactions.
Common reagents used in these reactions include sulfuric acid, p-toluenesulfonic acid, and various nucleophiles such as amines and alcohols. Major products formed from these reactions include polyacrylates and substituted acrylates .
Scientific Research Applications
2-Propoxyethyl prop-2-enoate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2-Propoxyethyl prop-2-enoate primarily involves its ability to polymerize and form polyacrylates. The vinyl group in the compound undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high absorbency and flexibility, making them suitable for various applications .
Comparison with Similar Compounds
2-Propoxyethyl prop-2-enoate can be compared with other acrylates such as methyl prop-2-enoate and ethyl prop-2-enoate. While all these compounds share the vinyl group and ester functionality, this compound is unique due to the presence of the propoxyethyl group, which imparts different physical and chemical properties. For example, it has a higher molecular weight and different solubility characteristics compared to methyl and ethyl prop-2-enoate .
Similar compounds include:
Methyl prop-2-enoate:
Ethyl prop-2-enoate:
2-Ethyl hexyl prop-2-enoate: Used in the production of flexible and tough polymers for various industrial applications.
Properties
CAS No. |
86351-09-9 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-propoxyethyl prop-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-3-5-10-6-7-11-8(9)4-2/h4H,2-3,5-7H2,1H3 |
InChI Key |
ACHWNFGWACZQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


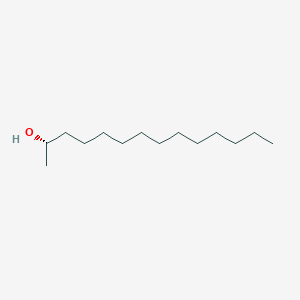
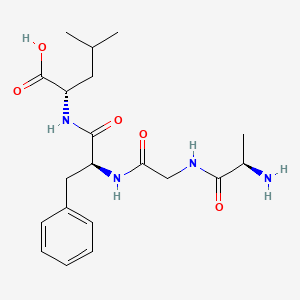
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
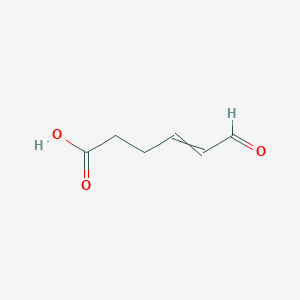
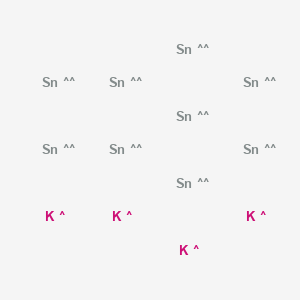

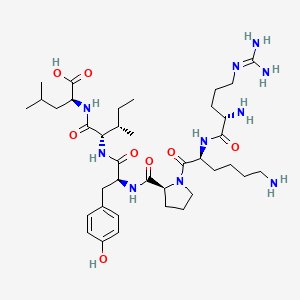
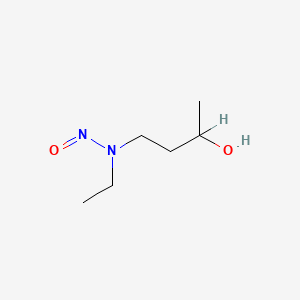
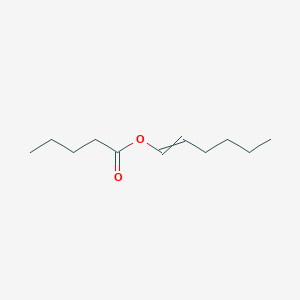

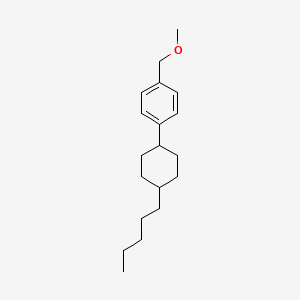
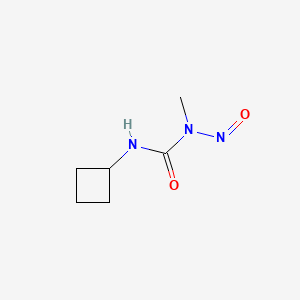
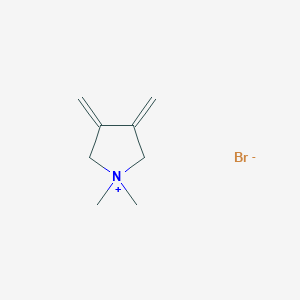
![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
